molecular formula C11H17N3O2 B7925940 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7925940
M. Wt: 223.27 g/mol
InChI Key: KCUXASQMQQNMQA-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a chemical compound with a complex structure that includes a cyclopropyl group, a methoxy-pyrazine moiety, and an amino-ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy group, and the attachment of the cyclopropyl and amino-ethanol groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different alcohols or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol include other pyrazine derivatives and compounds with similar functional groups. Examples include:

  • 2-Methoxy-3-isopropylpyrazine
  • 3(5)-Aminopyrazoles
  • Piperazine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[cyclopropyl-[(3-methoxypyrazin-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUXASQMQQNMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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